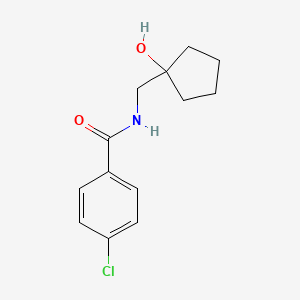

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

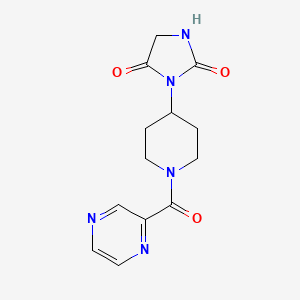

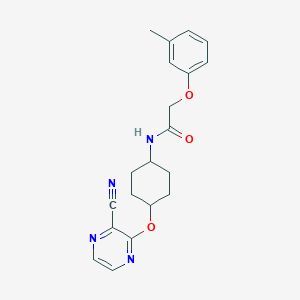

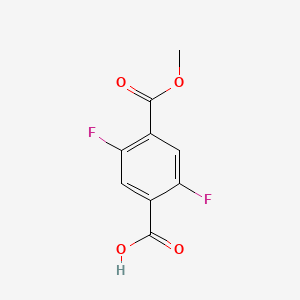

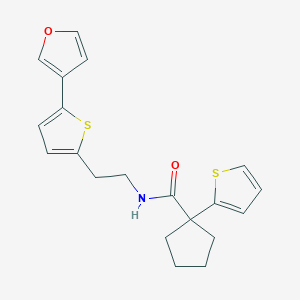

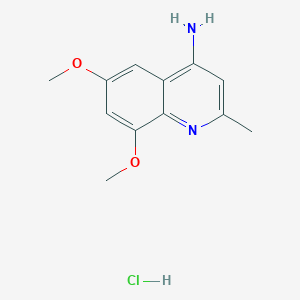

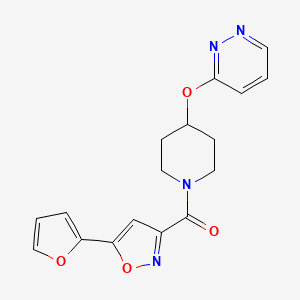

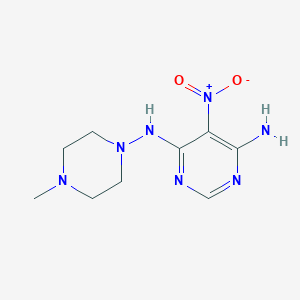

The compound “4-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide” is likely a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide group . The “4-chloro” indicates a chlorine atom is attached to the fourth carbon of the benzene ring. The “N-((1-hydroxycyclopentyl)methyl)” suggests a cyclopentyl (a five-membered ring) with a hydroxyl group is attached to the nitrogen of the amide group .

Molecular Structure Analysis

The molecular structure would consist of a benzene ring with a chlorine atom and an amide group attached. The amide group would be further substituted with a hydroxycyclopentyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chlorine atom might be replaced by a nucleophile in a nucleophilic aromatic substitution reaction . The hydroxyl group could potentially be involved in reactions typical for alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Antioxidant Activity

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of benzamides, including 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide , allows them to act as free radical scavengers, thereby reducing oxidative stress and potentially preventing diseases related to oxidative damage .

Antibacterial Activity

Benzamide derivatives have shown promise in antibacterial applications. They have been tested against various bacterial strains, including both gram-positive and gram-negative bacteria. The antibacterial activity of these compounds makes them potential candidates for the development of new antibiotics, which is particularly important in the face of rising antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory properties of benzamides are another area of interest. Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various conditions, including autoimmune diseases. Research into the anti-inflammatory effects of benzamides could lead to new therapeutic agents .

Analgesic Effects

Benzamides, due to their chemical structure, may also exhibit analgesic effects. This means they could potentially be used to develop new pain-relief medications, offering alternatives to current analgesics, which often have significant side effects or risk of dependency .

Antimicrobial Properties

Beyond antibacterial activity, benzamides like 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide may also possess broader antimicrobial properties. This includes activity against fungi and viruses, expanding the potential applications in treating a variety of infectious diseases .

Cancer Treatment Research

The role of benzamides in cancer treatment is an exciting field of study. These compounds have been investigated for their potential anti-tumor properties. By understanding how they interact with cancer cells, scientists hope to develop new drugs that can target and kill malignant cells more effectively .

Drug Discovery

Benzamides are also significant in the drug discovery process. Their versatile structure allows for a wide range of modifications, making them suitable scaffolds for the development of new drugs. This adaptability is essential for creating medications with specific targets and fewer side effects .

Industrial Applications

Lastly, the industrial applications of benzamides, including 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide , should not be overlooked. They are used in the plastic and rubber industry, paper industry, and agriculture, demonstrating the compound’s versatility beyond pharmaceuticals .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models . If it’s intended for use in materials science or another field, research could focus on optimizing its properties for those applications .

Propriétés

IUPAC Name |

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONXTPIJLIPVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine](/img/structure/B2907192.png)

![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)

![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2907206.png)